

# CAS number and molecular weight of 3-(2-Thienyl)-D-alanine

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## Compound of Interest

Compound Name: 3-(2-Thienyl)-D-alanine

Cat. No.: B556724

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## In-Depth Technical Guide: 3-(2-Thienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(2-Thienyl)-D-alanine** is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As an analogue of the aromatic amino acid phenylalanine, it serves as a valuable building block for the synthesis of novel peptides, peptidomimetics, and other small molecules with therapeutic potential. Its unique structural features, namely the presence of a thiophene ring in place of a phenyl group and the D-chiral configuration, offer distinct steric and electronic properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of parent compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-(2-Thienyl)-D-alanine**.

### Physicochemical Properties

**3-(2-Thienyl)-D-alanine** is a white to off-white crystalline powder. Key physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	62561-76-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	[2]
Molecular Weight	171.22 g/mol	[2]
Melting Point	Data for the pure D-enantiomer is not readily available. The DL-racemate has reported melting points of 201-203 °C and 275-277 °C (decomposes). The L-enantiomer has a reported melting point of 255-263 °C (decomposes).	[2][3]
Solubility	Water: ≥ 5 mg/mL (29.20 mM)	[1]
Optical Rotation	Specific rotation data for the D-enantiomer is not readily available. The L-enantiomer has a specific rotation of $[\alpha]_{20/D} -30.5 \pm 1.5^\circ$ (c = 1% in H <sub>2</sub> O).	

## Synthesis and Manufacturing

The synthesis of enantiomerically pure **3-(2-Thienyl)-D-alanine** can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

### Experimental Protocol: Enzymatic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine

This method involves the synthesis of the racemic N-acetylated amino acid followed by stereoselective enzymatic hydrolysis.

Step 1: Synthesis of N-Acetyl-3-(2-Thienyl)-DL-alanine

- Materials: 3-(2-Thienyl)-DL-alanine, Acetic Anhydride, Sodium Bicarbonate, Dichloromethane (DCM), Hydrochloric Acid (HCl), Water.
- Procedure:
  - Suspend 3-(2-Thienyl)-DL-alanine (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.
  - Add acetic anhydride (1.2 equivalents) dropwise at 0-5 °C with vigorous stirring.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
  - Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M HCl.
  - Extract the product with dichloromethane (3 x volume).
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-3-(2-Thienyl)-DL-alanine.

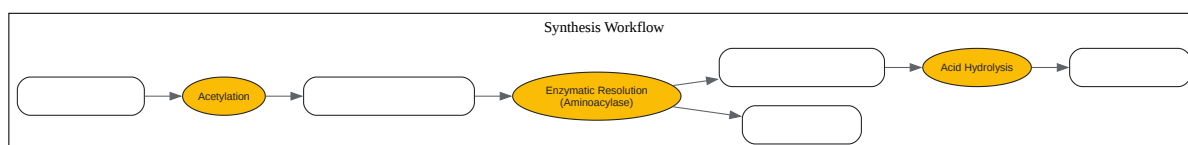
## Step 2: Enzymatic Resolution

- Materials: N-Acetyl-3-(2-Thienyl)-DL-alanine, Aminoacylase (e.g., from *Aspergillus oryzae*), Cobalt(II) Chloride solution, Lithium Hydroxide, Hydrochloric Acid.
- Procedure:
  - Dissolve N-Acetyl-3-(2-Thienyl)-DL-alanine in deionized water and adjust the pH to 7.0 with a solution of lithium hydroxide.
  - Add a catalytic amount of CoCl<sub>2</sub> solution.
  - Add aminoacylase enzyme to the solution and incubate at 37 °C.
  - Monitor the reaction progress by measuring the release of the L-amino acid or by chiral HPLC.

- Once approximately 50% conversion is reached, stop the reaction by acidifying to pH 5 with acetic acid.
- The resulting mixture contains 3-(2-Thienyl)-L-alanine and unreacted N-Acetyl-**3-(2-Thienyl)-D-alanine**.
- Separate the free L-amino acid from the N-acetylated D-amino acid by ion-exchange chromatography or fractional crystallization.

### Step 3: Hydrolysis of N-Acetyl-**3-(2-Thienyl)-D-alanine**

- Materials: N-Acetyl-**3-(2-Thienyl)-D-alanine**, 3M Hydrochloric Acid.
- Procedure:
  - Reflux the isolated N-Acetyl-**3-(2-Thienyl)-D-alanine** in 3M HCl for 4-6 hours.
  - Monitor the reaction for completion by TLC.
  - Cool the reaction mixture and concentrate under reduced pressure.
  - Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (around 6) to precipitate the **3-(2-Thienyl)-D-alanine**.
  - Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.



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Synthesis of **3-(2-Thienyl)-D-alanine** via Enzymatic Resolution.

## Applications in Research and Drug Development

**3-(2-Thienyl)-D-alanine** is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics. Its incorporation can lead to compounds with enhanced biological properties.

## Peptide Synthesis

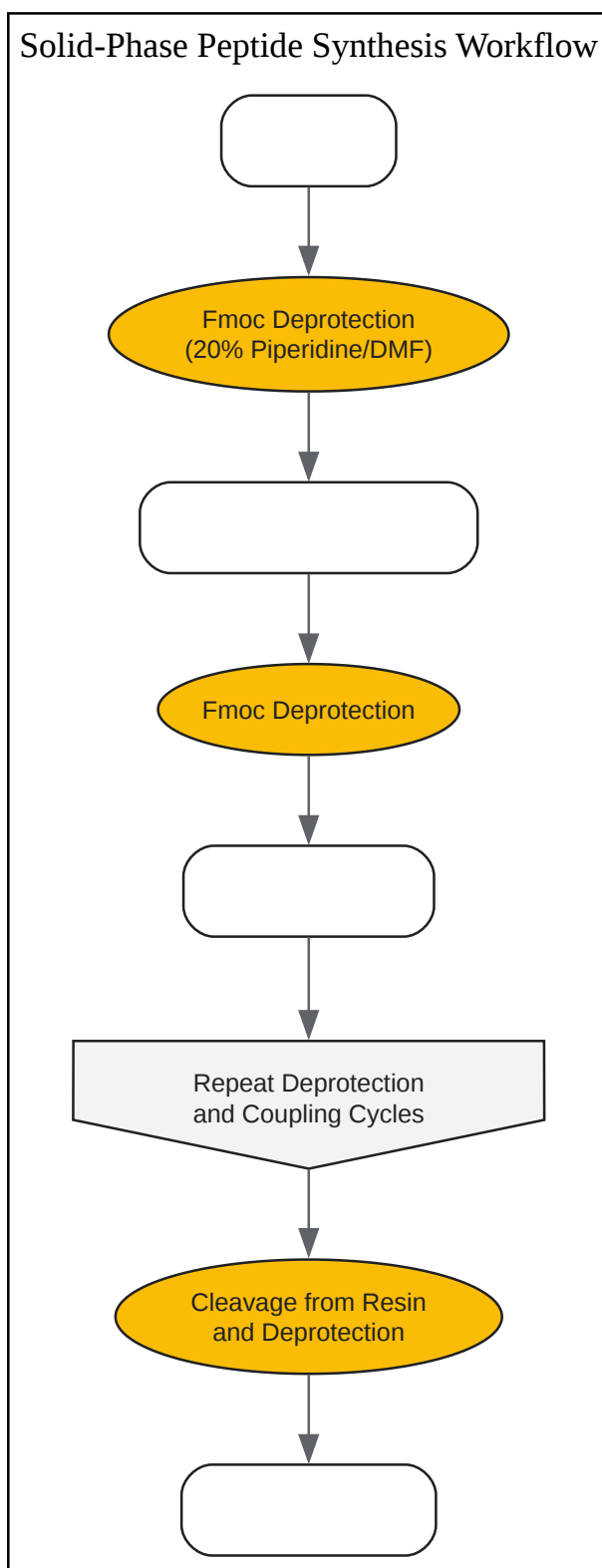
The use of D-amino acids, such as **3-(2-Thienyl)-D-alanine**, in peptide synthesis can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide. The thiophene moiety can also engage in unique interactions with biological targets that differ from those of natural aromatic amino acids.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-(2-Thienyl)-alanine

This protocol outlines the general steps for incorporating Fmoc-D-(2-Thienyl)-alanine into a peptide sequence on a solid support.

- **Materials:** Fmoc-protected Rink Amide resin, Fmoc-D-(2-Thienyl)-alanine, coupling reagents (e.g., HBTU, HOBt, DIC), piperidine solution in DMF (20%), Diisopropylethylamine (DIPEA), appropriate Fmoc-protected L-amino acids, cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O), Diethyl ether.
- **Procedure:**
  - **Resin Swelling:** Swell the Fmoc-protected resin in DMF for 30 minutes.
  - **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
  - **Coupling of Fmoc-D-(2-Thienyl)-alanine:**

- Pre-activate Fmoc-D-(2-Thienyl)-alanine (3 equivalents) with HBTU (3 eq.) and HOBT (3 eq.) in DMF, and add DIPEA (6 eq.).
- Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
- Monitor the coupling reaction using a ninhydrin test.
- Once the reaction is complete, wash the resin with DMF.
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
- Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.



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General workflow for solid-phase peptide synthesis.

## Biological Activity and Mechanism of Action

The biological activity of peptides containing **3-(2-Thienyl)-D-alanine** is highly dependent on the specific peptide sequence and its molecular target. In general, the incorporation of this unnatural amino acid can influence receptor binding affinity and selectivity, as well as modulate the secondary structure of the peptide. There is no single, universal signaling pathway associated with **3-(2-Thienyl)-D-alanine** itself; rather, its effects are manifested through the action of the larger molecule it is a part of. For instance, its inclusion in a peptide antagonist for a G-protein coupled receptor (GPCR) could alter the binding kinetics and downstream signaling cascades, such as cAMP or inositol phosphate pathways, by inducing a different conformational state in the receptor compared to the native ligand.

## Conclusion

**3-(2-Thienyl)-D-alanine** is a valuable and versatile tool for chemists and pharmacologists. Its unique structural characteristics provide a means to rationally design and synthesize novel peptides and small molecules with improved therapeutic properties. The synthetic protocols outlined in this guide, along with an understanding of its physicochemical properties, will aid researchers in the effective utilization of this compound in their drug discovery and development endeavors. Further research into the specific biological effects of peptides containing **3-(2-Thienyl)-D-alanine** will continue to expand its applications in medicine.

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